

Spectroscopic Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comparative Guide

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Compound of Interest

Compound Name: 7-Bromo-4-hydroxy-2-phenylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **7-Bromo-4-hydroxy-2-phenylquinoline**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to predict and interpret its spectroscopic characteristics. This comparative approach offers valuable insights for researchers working with quinoline derivatives.

Predicted and Comparative Spectroscopic Data

While specific experimental spectra for **7-Bromo-4-hydroxy-2-phenylquinoline** are not readily available in public databases, its key spectroscopic features can be inferred from its structure and by comparison with related analogues. The molecule's structure, featuring a quinoline core, a phenyl substituent at the 2-position, a bromine atom at the 7-position, and a hydroxyl group at the 4-position, dictates its expected spectral behavior. The tautomeric equilibrium between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms will significantly influence the spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **7-Bromo-4-hydroxy-2-phenylquinoline**, high-

resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.

Parameter	Predicted Value for $C_{15}H_{10}BrNO$	Comparative Data: 2-(4-bromophenyl)quinoline-4-carboxylic acid ($C_{16}H_{10}BrNO_2$)[1]
Molecular Formula	$C_{15}H_{10}BrNO$	$C_{16}H_{10}BrNO_2$
Molecular Weight	300.15 g/mol [2][3]	327.99 g/mol
$[M+H]^+$ (calc.)	300.00185	327.99285
$[M+H]^+$ (found)	Not available	327.99585

Table 1: Predicted Mass Spectrometry Data for **7-Bromo-4-hydroxy-2-phenylquinoline** and Comparative Data for a Structurally Related Compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of **7-Bromo-4-hydroxy-2-phenylquinoline** is expected to show characteristic absorption bands for the O-H, N-H, C=O (from the keto tautomer), C=C, and C-Br bonds.

Functional Group	Expected Wavenumber (cm^{-1})	Comparative Data: Quinolin-8-ol[4]
O-H stretch (hydroxyl)	3200-3600 (broad)	A characteristic band at ca. 1580 cm^{-1} can be assigned involving a $\delta(OH)$ mode.
N-H stretch (keto tautomer)	3200-3500	Not directly applicable
C=O stretch (keto tautomer)	1640-1680	Not directly applicable
C=C and C=N stretch (aromatic)	1450-1600	Similar ranges expected
C-Br stretch	500-650	Not specified

Table 2: Predicted Infrared Spectroscopy Data for **7-Bromo-4-hydroxy-2-phenylquinoline** and Comparative Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The presence of the bromine atom will cause a significant downfield shift for the carbon it is attached to.

Due to the lack of direct data, a comparison is made with 2-(4-bromophenyl)quinoline[5]. While this analogue lacks the 4-hydroxy and 7-bromo substitution, it provides a baseline for the phenylquinoline core.

¹ H NMR (Predicted for C ₁₅ H ₁₀ BrNO)	¹³ C NMR (Predicted for C ₁₅ H ₁₀ BrNO)	Comparative Data: ¹ H and ¹³ C NMR of 2-(4-bromophenyl)quinoline in CDCl ₃ [5]
Aromatic protons expected in the range of 7.0-8.5 ppm. The exact shifts and coupling constants would depend on the substitution pattern.	Aromatic carbons expected in the range of 110-150 ppm. The carbon attached to bromine would be significantly deshielded.	¹ H NMR (400 MHz, CDCl ₃) δ: 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H).
A broad singlet for the -OH proton, which may be exchangeable with D ₂ O.	¹³ C NMR (101 MHz, CDCl ₃) δ: 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5.	

Table 3: Predicted NMR Data for **7-Bromo-4-hydroxy-2-phenylquinoline** and Comparative Data for a Related Compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (High-Resolution)

- **Sample Preparation:** Dissolve a small amount of the sample (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Ionization:** Employ a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for small molecules.
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected elemental formula.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder is collected first.

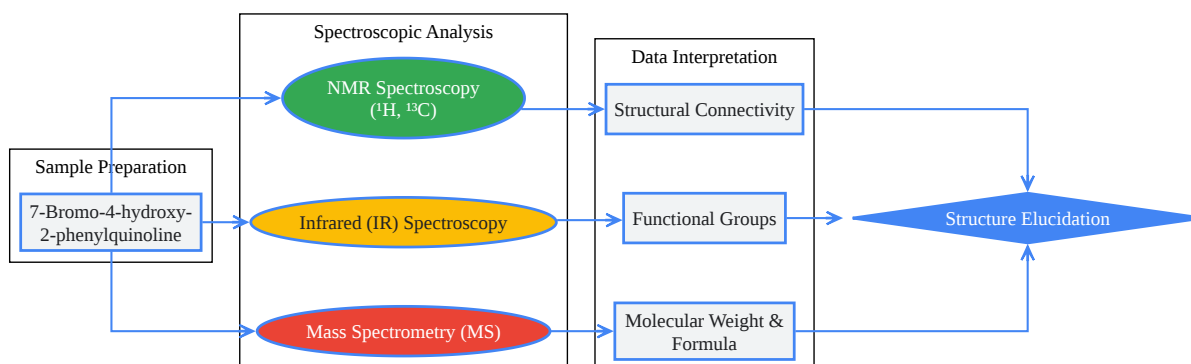
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
- **Data Analysis:** Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the molecular structure.

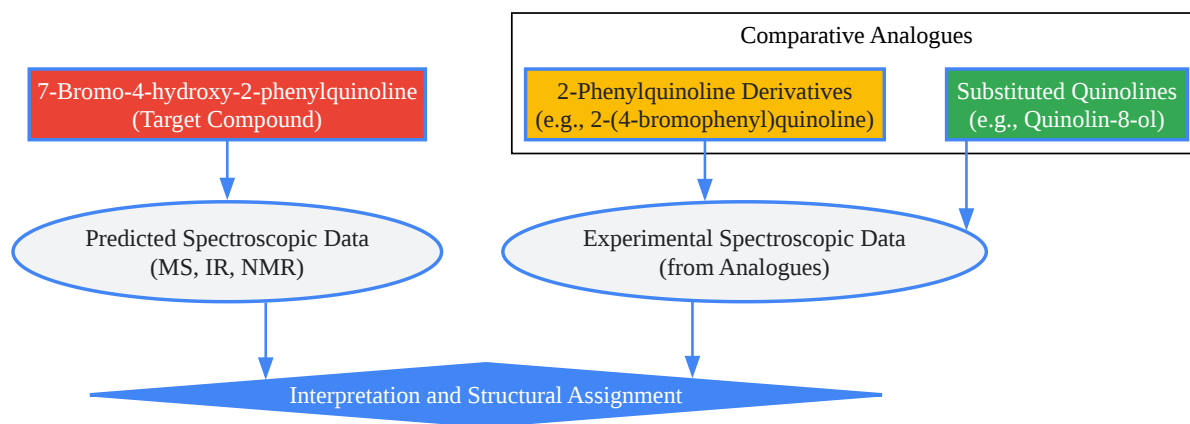
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Logic for Comparative Spectroscopic Analysis.

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